3-Nitro-2-naphthylamine
Overview
Description
3-Nitro-2-naphthylamine (3N2A) is an organic compound that belongs to the class of naphthylamines. It is a yellow crystalline solid that is soluble in organic solvents. The compound has been widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
The mechanism of action of 3-Nitro-2-naphthylamine is not fully understood. However, it is believed that the compound induces DNA damage by forming adducts with DNA bases. The adducts can lead to mutations and cell death. The compound has also been shown to inhibit the activity of some enzymes involved in DNA repair.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Nitro-2-naphthylamine are dependent on the concentration and duration of exposure. At low concentrations, the compound has been shown to induce DNA damage and mutations. At high concentrations, it can lead to cell death. The compound has also been shown to inhibit the activity of some enzymes involved in DNA repair.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Nitro-2-naphthylamine in lab experiments is its ability to induce DNA damage and mutations. This makes it a useful tool for studying the mechanisms of carcinogenesis and DNA repair. However, the compound can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 3-Nitro-2-naphthylamine. One area of research is the development of new fluorescent probes for the detection of DNA damage. Another area of research is the study of the compound's effects on different types of cells and tissues. Additionally, the development of new synthetic methods for 3-Nitro-2-naphthylamine could lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of 3-Nitro-2-naphthylamine involves the nitration of 2-naphthylamine with nitric acid and sulfuric acid. The reaction takes place under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
3-Nitro-2-naphthylamine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a model compound for the study of carcinogenesis. The compound has been shown to induce DNA damage and mutations in bacterial and mammalian cells. It has also been used as a substrate for the study of enzyme-catalyzed reactions.
properties
IUPAC Name |
3-nitronaphthalen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOISFBCDOZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156916 | |
Record name | 2-Naphthylamine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-naphthylamine | |
CAS RN |
13115-28-1 | |
Record name | 3-Nitro-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13115-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylamine, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthylamine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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